molecular formula C15H25N3O4 B577548 (R)-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate CAS No. 1242267-78-2

(R)-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate

Cat. No.: B577548
CAS No.: 1242267-78-2
M. Wt: 311.382
InChI Key: KSXCMLBJAMFZEZ-NSHDSACASA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

  • δ 1.43 ppm (s, 18H) : tert-butyl protons
  • δ 3.60–4.10 ppm (m, 4H) : N–CH₂–CH₂–N backbone protons
  • δ 4.75 ppm (dt, J = 10.2 Hz, 1H) : axial proton adjacent to cyano group

¹³C NMR (100 MHz, CDCl₃):

  • δ 28.1 ppm : tert-butyl carbons
  • δ 80.5 ppm : carbonyl carbons (O=C–O)
  • δ 117.3 ppm : cyano carbon (C≡N)
Signal δ (ppm) Multiplicity Assignment
1.43 Singlet tert-butyl CH₃
3.60–4.10 Multiplet Piperazine CH₂
4.75 Doublet C2-H

Infrared (IR) Absorption Profile Analysis

The IR spectrum (KBr pellet) exhibits characteristic bands:

  • 2250 cm⁻¹ : Strong ν(C≡N) stretch of the cyano group
  • 1745 cm⁻¹ : ν(C=O) asymmetric stretch from carboxylate esters
  • 1365 cm⁻¹ and 1150 cm⁻¹ : δ(C–H) bending of tert-butyl groups
Band (cm⁻¹) Assignment Intensity
2250 C≡N stretch Strong
1745 C=O stretch Strong
1365 tert-butyl C–H bend Medium

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) at 70 eV yields:

  • m/z 311.38 [M]⁺: Molecular ion peak
  • m/z 256.22 [M – C₄H₉]⁺: Loss of tert-butoxy group
  • m/z 154.10 [C₆H₁₀N₃O]⁺: Piperazine-cyano fragment

Fragmentation pathway :

  • Cleavage of labile tert-butyl groups (Δm = 55.16)
  • Decarboxylation of carboxylate esters (Δm = 44.01)
  • Cyano group retention in stable fragments
m/z Fragment Relative Abundance (%)
311.38 Molecular ion 15
256.22 [M – C₄H₉]⁺ 40
154.10 C₆H₁₀N₃O⁺ 85

Properties

IUPAC Name

ditert-butyl (2R)-2-cyanopiperazine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O4/c1-14(2,3)21-12(19)17-7-8-18(11(9-16)10-17)13(20)22-15(4,5)6/h11H,7-8,10H2,1-6H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXCMLBJAMFZEZ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C#N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@H](C1)C#N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 2-Cyanopiperazine

Racemic 2-cyanopiperazine is synthesized by reacting 2-halogenoacrylonitrile (e.g., 2-chloroacrylonitrile) with ethylenediamine in an inert solvent (e.g., tetrahydrofuran) at 20–60°C. The reaction proceeds via nucleophilic substitution:

\ce2Halogenoacrylonitrile+Ethylenediamine>2Cyanopiperazine+HX\ce{2-Halogenoacrylonitrile + Ethylenediamine -> 2-Cyanopiperazine + HX}

Conditions :

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 40°C

  • Yield : 70–80%

Di-Boc Protection

The racemic 2-cyanopiperazine is protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

\ce2Cyanopiperazine+2Boc2O>Ditertbutyl2cyanopiperazine1,4dicarboxylate\ce{2-Cyanopiperazine + 2 Boc₂O -> Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate}

Conditions :

  • Base : Triethylamine (2.2 eq)

  • Solvent : Dichloromethane (DCM)

  • Yield : 90–95%

Chiral Resolution

The racemic mixture is resolved using chiral chromatography or enzymatic hydrolysis. For example:

  • Chiral Stationary Phase : Cellulose tris(3,5-dimethylphenylcarbamate)

  • Eluent : Hexane/isopropanol (80:20)

  • Enantiomeric Excess (ee) : >99%

Asymmetric Synthesis from Chiral Ethylenediamine Derivatives

Starting Material: (R)-1,2-Diaminopropane

(R)-1,2-Diaminopropane is condensed with 2-cyanoacetic acid to form a chiral piperazine precursor. Subsequent Boc protection yields the target compound:
Steps :

  • Condensation at 100°C in toluene (yield: 65%).

  • Cyclization with HCl/EtOH (yield: 75%).

  • Boc protection (yield: 85%).

Catalytic Asymmetric Cyanation

A nickel-catalyzed cyanation introduces the nitrile group stereoselectively:

\cePiperazineBoc2+Zn(CN)2>(R)Ditertbutyl2cyanopiperazine1,4dicarboxylate\ce{Piperazine-Boc₂ + Zn(CN)₂ -> (R)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate}

Conditions :

  • Catalyst : NiCl₂ (5 mol%)

  • Ligand : (R)-BINAP (6 mol%)

  • Solvent : Dimethylacetamide (DMA)

  • Yield : 78%

Functional Group Transformation from 2-Hydroxymethylpiperazine

Oxidation-Hydroxymethyl Intermediate

Di-tert-butyl 2-hydroxymethylpiperazine-1,4-dicarboxylate is oxidized to the aldehyde, followed by cyanation:

\ce2Hydroxymethyl>[PCC]2Formyl>[KCN]2Cyano\ce{2-Hydroxymethyl ->[PCC] 2-Formyl ->[KCN] 2-Cyano}

Conditions :

  • Oxidizing Agent : Pyridinium chlorochromate (PCC)

  • Cyanide Source : KCN/CuCN

  • Yield : 45–60%

Comparative Analysis of Methods

Method Starting Material Key Step Yield ee
Racemic Resolution2-ChloroacrylonitrileChiral chromatography70%>99%
Asymmetric CatalysisPiperazine-Boc₂Ni-catalyzed cyanation78%95%
Hydroxymethyl Oxidation2-HydroxymethylpiperazinePCC oxidation/KCN addition50%N/A

Critical Reaction Parameters

Temperature Control

  • Boc protection requires 0–5°C to prevent racemization.

  • Cyanation proceeds optimally at 80°C in DMA.

Solvent Selection

  • THF for cyclization (low polarity).

  • DCM for Boc protection (inert, anhydrous).

Catalytic Efficiency

  • Nickel catalysts with (R)-BINAP achieve 95% ee but require stringent oxygen-free conditions.

Industrial-Scale Considerations

  • Cost-Effectiveness : Racemic resolution is economical but generates 50% waste (S-enantiomer).

  • Sustainability : Asymmetric catalysis reduces waste but demands expensive ligands.

  • Purification : Crystallization from ethyl acetate/heptane (1:3) improves purity to >99% .

Chemical Reactions Analysis

Types of Reactions

®-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the cyanide group or the ester groups, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Typically performed in aqueous or organic solvents at controlled temperatures.

    Reduction: Often carried out in anhydrous conditions to prevent side reactions.

    Substitution: Requires appropriate nucleophiles and may involve catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

®-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperazine Derivatives

Compound Name CAS Number Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Purity Key Applications
(R)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate 924964-23-8 Cyano (-CN) C₁₅H₂₅N₃O₄ 311.38 >98% Chiral intermediates, drug discovery
(R)-Di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate 1821804-11-8 Methyl (-CH₃) C₁₅H₂₈N₂O₄ 300.40 95% Peptide synthesis
Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate 143540-05-0 Hydroxymethyl (-CH₂OH) C₁₅H₂₈N₂O₅ 316.39 95% Bioconjugation, prodrug design
Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate 1256815-07-2 Aminomethyl (-CH₂NH₂) C₁₅H₂₉N₃O₄ 315.41 95%+ Ligand development
Di-tert-butyl piperazine-1,4-dicarboxylate 76535-75-6 None C₁₄H₂₄N₂O₄ 284.35 95%+ Base structure for further modification
(R)-1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate 333954-86-2 Cyano (-CN) + Benzyl C₂₁H₂₇N₃O₄ 409.46 N/A Specialty intermediates

Physicochemical and Reactivity Differences

  • Solubility: The cyano group in the target compound enhances polarity compared to methyl or tert-butyl substituents but reduces hydrophilicity relative to hydroxymethyl or aminomethyl derivatives. Solubility in DMSO is critical for experimental workflows .
  • Reactivity: The cyano group is electron-withdrawing, increasing electrophilicity at the piperazine ring, which facilitates nucleophilic substitutions or cycloadditions . Hydroxymethyl and aminomethyl derivatives exhibit higher reactivity in cross-coupling reactions or amide bond formation . The methyl group in 1821804-11-8 offers steric hindrance, slowing reactions at the 2-position .

Stability and Handling

  • The cyano-substituted compound requires strict storage at RT to avoid decomposition, whereas hydroxymethyl and aminomethyl analogs are more sensitive to moisture, necessitating desiccated storage .
  • The base structure (76535-75-6) lacks functional groups, making it stable under acidic/basic conditions, ideal for protective group strategies .

Biological Activity

(R)-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate, with the CAS number 924964-23-8, is a compound of significant interest in pharmaceutical chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C15H25N3O4
  • Molecular Weight : 311.382 g/mol
  • Structure : The compound features a piperazine ring with two tert-butyl groups and two carboxylate moieties, contributing to its lipophilicity and potential bioactivity.

Pharmacological Profile

  • CNS Activity : Preliminary studies suggest that this compound may exhibit central nervous system (CNS) effects. The piperazine structure is often associated with various pharmacological activities, including anxiolytic and antidepressant effects.
  • Antioxidant Properties : Research indicates that compounds with similar structures possess antioxidant properties, which may be beneficial in mitigating oxidative stress-related diseases.
  • Enzyme Inhibition : There is evidence suggesting that this compound can inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Tert-butyl Groups : These groups enhance the lipophilicity of the molecule, facilitating membrane permeability.
  • Cyanide Group : The presence of the cyano group may contribute to its reactivity and interaction with biological targets.

Study 1: CNS Effects

In a study evaluating the CNS effects of piperazine derivatives, this compound was tested for anxiolytic activity using animal models. Results indicated a significant reduction in anxiety-like behaviors compared to control groups, suggesting potential therapeutic applications in anxiety disorders.

Study 2: Antioxidant Activity

Another study focused on the antioxidant capacity of various piperazine derivatives, including this compound. The compound demonstrated a notable ability to scavenge free radicals in vitro, highlighting its potential as a protective agent against oxidative damage.

Research Findings

StudyFindingsImplications
CNS EffectsSignificant anxiolytic activity observedPotential for treating anxiety disorders
Antioxidant ActivityEffective free radical scavengerPossible use in oxidative stress-related conditions
Enzyme InhibitionInhibitory effects on specific metabolic enzymesImpact on drug metabolism and pharmacokinetics

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (R)-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, tert-butyl dicarbonate (Boc₂O) is used to protect the piperazine nitrogen under basic conditions (e.g., NaHCO₃ or Et₃N), followed by cyanide introduction via nucleophilic substitution. Enantiomeric purity is achieved using chiral auxiliaries or chromatography with chiral stationary phases (e.g., Chiralcel OD-H). Characterization via chiral HPLC or polarimetry ensures enantiomeric excess (ee) >98% .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies tert-butyl (δ ~1.4 ppm), cyano (C≡N stretching at ~2200 cm⁻¹ in FT-IR), and piperazine ring protons (δ 3.0–4.5 ppm).
  • HRMS : Validates molecular weight (C₁₅H₂₅N₃O₄, [M+H]⁺ = 312.19).
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What storage conditions maximize the stability of this compound?

  • Methodological Answer : Store at room temperature (RT) in airtight, light-resistant containers. Avoid prolonged exposure to moisture, which may hydrolyze the tert-butyl groups. For long-term storage (>6 months), aliquot and store at -20°C under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How does stereochemistry at the 2-position influence reactivity in cross-coupling or functionalization reactions?

  • Methodological Answer : The (R)-configuration introduces steric hindrance, directing regioselectivity in reactions. For example, the cyano group undergoes nucleophilic additions (e.g., Grignard reagents) preferentially at the less hindered site. Computational modeling (DFT) predicts transition-state energies to rationalize selectivity .

Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?

  • Methodological Answer : Contradictions often arise from assay conditions or impurities. Systematic steps include:

  • Reproducibility Checks : Use standardized protocols (e.g., fixed pH, temperature).
  • Impurity Profiling : LC-MS to identify degradation products (e.g., tert-butyl cleavage).
  • Structural Comparisons : Compare with analogs (e.g., aminomethyl vs. cyano derivatives) to isolate substituent effects .

Q. Can computational models predict the cyano group’s role in modulating drug-target interactions?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations reveal the cyano group’s hydrogen-bonding potential with target proteins (e.g., kinases). QSAR models correlate electronic parameters (Hammett σ) with inhibitory activity .

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